3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid
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Overview
Description
3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes carboxylic acid groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between benzaldehyde derivatives and malonic acid in the presence of a base such as sodium hydroxide.
Decarboxylation: The intermediate product undergoes decarboxylation to form the desired conjugated system.
Oxidation: The final step involves oxidation using reagents like potassium permanganate to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its conjugated double bonds allow it to participate in electron transfer reactions, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-[3,5-Bis(2-carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid: shares similarities with other conjugated carboxylic acids, such as cinnamic acid derivatives and benzoic acid derivatives.
Cinnamic Acid: Similar in structure but lacks the additional carboxylic acid groups.
Benzoic Acid: Contains a single carboxylic acid group and lacks the conjugated double bonds.
Uniqueness
The uniqueness of this compound lies in its combination of multiple carboxylic acid groups and conjugated double bonds, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-[3,5-bis(2-carboxyethenyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-13(17)4-1-10-7-11(2-5-14(18)19)9-12(8-10)3-6-15(20)21/h1-9H,(H,16,17)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJYITDWCXDYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=CC(=O)O)C=CC(=O)O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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